An In-Depth Technical Guide to 2-(Pyrimidin-5-yl)propanedinitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(Pyrimidin-5-yl)propanedinitrile for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its prevalence in nature as a fundamental component of nucleic acids has made it a compelling scaffold for the design of molecules that can interact with a wide array of biological targets. Within the diverse landscape of pyrimidine-based compounds, the pyrimidine-5-carbonitrile moiety has emerged as a particularly fruitful pharmacophore, especially in the realm of oncology.[2][3][4] The nitrile group, a potent electron-withdrawing group, often enhances the binding affinity of these molecules to their target proteins and can improve their pharmacokinetic profiles. This guide provides a detailed technical overview of a specific member of this class, 2-(Pyrimidin-5-yl)propanedinitrile, including its chemical identity, synthesis, potential therapeutic applications, and a framework for its investigation in a research setting.
Chemical Identity and Properties of 2-(Pyrimidin-5-yl)propanedinitrile
CAS Registry Number: 1870086-86-4[5]
Molecular Formula: C₇H₄N₄
Molecular Weight: 144.14 g/mol [6]
Synonyms: 2-(pyrimidin-5-yl)malononitrile[6]
While detailed experimental data on the physicochemical properties of 2-(Pyrimidin-5-yl)propanedinitrile are not extensively published, its structure suggests it is a polar molecule with potential for hydrogen bonding via the pyrimidine nitrogens. Its solubility is likely to be higher in polar organic solvents than in nonpolar solvents. For research purposes, it is crucial to determine these properties empirically.
| Property | Value/Information | Source |
| CAS Registry Number | 1870086-86-4 | [5] |
| Molecular Formula | C₇H₄N₄ | [6] |
| Molecular Weight | 144.14 g/mol | [6] |
| Purity | Typically >95% (Varies by supplier) | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Synthesis of Pyrimidine-5-carbonitrile Derivatives: A General Overview
The synthesis of pyrimidine-5-carbonitrile derivatives often involves a multicomponent reaction, a powerful tool in medicinal chemistry for generating molecular diversity. A common and efficient method is a variation of the Biginelli reaction.[7] This typically involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.
For the synthesis of compounds with the pyrimidine-5-carbonitrile scaffold, a common starting material is ethyl cyanoacetate.[8] The general synthetic strategy often involves the reaction of ethyl cyanoacetate with an appropriate aldehyde and thiourea, followed by further chemical modifications.[8]
A plausible synthetic route to 2-(Pyrimidin-5-yl)propanedinitrile could involve the reaction of pyrimidine-5-carbaldehyde with malononitrile. This reaction would be a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds, which could then be followed by a reduction to yield the target compound.
Potential Applications in Drug Discovery and Development: Targeting Kinases in Oncology
The pyrimidine-5-carbonitrile scaffold is a well-established "hinge-binder" motif that can effectively target the ATP-binding site of various protein kinases.[2][3] This makes compounds containing this scaffold prime candidates for the development of kinase inhibitors, a major class of anticancer drugs.
Extensive research on pyrimidine-5-carbonitrile derivatives has demonstrated their potential as inhibitors of several key kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of EGFR, which are key drivers in various cancers, including non-small cell lung cancer and colorectal cancer.[3][4][7]
-
Cyclooxygenase-2 (COX-2): Some pyrimidine-5-carbonitrile derivatives have shown dual inhibitory activity against EGFR and COX-2, an enzyme involved in inflammation and cancer progression.[7][9]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another therapeutic strategy in oncology, and pyrimidine-5-carbonitrile derivatives have shown promise in this area.[10]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This signaling pathway is frequently dysregulated in cancer, and pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of key components of this pathway, leading to the induction of apoptosis in cancer cells.[11]
Given this extensive body of research, it is highly probable that 2-(Pyrimidin-5-yl)propanedinitrile will exhibit activity as a kinase inhibitor and could be a valuable tool for cancer research and drug discovery.
Proposed Mechanism of Action: A Kinase Inhibition Paradigm
The likely mechanism of action for 2-(Pyrimidin-5-yl)propanedinitrile, based on its structural similarity to other pyrimidine-5-carbonitrile derivatives, is the competitive inhibition of ATP binding to the kinase domain of a target protein.
Caption: Proposed mechanism of kinase inhibition by 2-(Pyrimidin-5-yl)propanedinitrile.
The pyrimidine ring is expected to form key hydrogen bonds with the "hinge" region of the kinase domain, while the rest of the molecule occupies the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of downstream signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 2-(Pyrimidin-5-yl)propanedinitrile as a kinase inhibitor, a robust and reliable in vitro kinase inhibition assay is essential. The following is a generalized protocol that can be adapted for specific kinases of interest.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Pyrimidin-5-yl)propanedinitrile against a target kinase.
Materials:
-
2-(Pyrimidin-5-yl)propanedinitrile (dissolved in DMSO)
-
Recombinant active target kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(Pyrimidin-5-yl)propanedinitrile in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the target kinase solution to all wells except the negative control wells.
-
Add 2 µL of the substrate peptide solution to all wells.
-
-
Reaction Initiation: Add 2 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours (incubation time may need to be optimized for the specific kinase).
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and the high-concentration inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Suppliers
2-(Pyrimidin-5-yl)propanedinitrile is available from several chemical suppliers catering to the research and development community. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
Note: Availability may vary by region.
Conclusion and Future Directions
2-(Pyrimidin-5-yl)propanedinitrile represents a promising, yet underexplored, member of the pyrimidine-5-carbonitrile class of compounds. Based on the extensive literature on related analogs, it holds significant potential as a kinase inhibitor for applications in oncology research. The technical information and protocols provided in this guide offer a solid foundation for researchers to begin investigating the biological activities of this compound. Future studies should focus on a broad kinase screening panel to identify its primary targets, followed by cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects. Further derivatization of the pyrimidine scaffold could also lead to the discovery of novel and more potent therapeutic agents.
References
-
El-Gamal, M. I., & Oh, C. H. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608–7634. [Link]
-
Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4683-4701. [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7481. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-(2-methyl-5-pyrimidinyl)malononitrile. [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-pyridin-3-yl-propanedinitrile. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 1-17. [Link]
-
Fahmy, H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(39), 27345-27364. [Link]
-
PubChem. (n.d.). (3R)-1-(2-{[1-(pyrimidin-5-yl)cyclopropyl]amino}pyrimidine-5-carbonyl)piperidine-3-carbonitrile. [Link]
-
Anderson, D. R., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Process Research & Development, 17(6), 867-872. [Link]
-
Eskander, T. N. A., et al. (2021). Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst. Applied Organometallic Chemistry, 35(11), e6401. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 456. [Link]
-
Lee, H. Y., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(3), 1259. [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 122-130. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 12(15), 9205-9224. [Link]
-
Singh, S., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1870086-86-4|2-(Pyrimidin-5-yl)propanedinitrile|BLD Pharm [bldpharm.com]
- 6. 2-(pyrimidin-5-yl)propanedinitrile | 1870086-86-4 [sigmaaldrich.com]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
